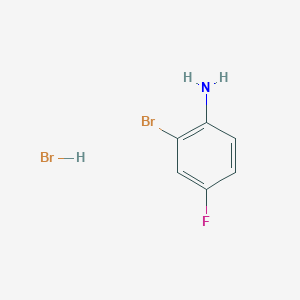
2-Bromo-4-fluoroaniline hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-fluoroaniline hydrobromide is a chemical compound that is widely used in scientific research. It is a derivative of aniline and is often used as a reagent in organic synthesis. This compound has been found to have a wide range of applications in various fields of research, including medicinal chemistry, biochemistry, and analytical chemistry. In
Wirkmechanismus
The mechanism of action of 2-Bromo-4-fluoroaniline hydrobromide is not well understood. However, it is believed to act as a nucleophile and can undergo substitution reactions with various electrophiles. The compound can also undergo oxidation and reduction reactions, making it a versatile reagent in organic synthesis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Bromo-4-fluoroaniline hydrobromide are not well studied. However, the compound has been found to be relatively non-toxic and has low acute toxicity. It is not considered to be a carcinogen or mutagen.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Bromo-4-fluoroaniline hydrobromide is its versatility as a reagent in organic synthesis. It can be used in the preparation of various heterocyclic compounds, making it a valuable tool for medicinal and agrochemical research. However, one limitation of the compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Bromo-4-fluoroaniline hydrobromide. One area of interest is the development of new synthetic routes for the compound, which could improve its yield and purity. Another area of research is the study of the compound's mechanism of action, which could lead to the development of new synthetic strategies and applications. Additionally, the compound's potential as a starting material for the synthesis of new biologically active molecules is an area of interest for future research.
Synthesemethoden
The synthesis of 2-Bromo-4-fluoroaniline hydrobromide involves the reaction of 2-bromo-4-fluoroaniline with hydrobromic acid. The reaction is carried out under reflux conditions, and the product is obtained in high yield. This method is straightforward and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-fluoroaniline hydrobromide is used extensively in scientific research as a reagent in organic synthesis. It is commonly used in the preparation of various heterocyclic compounds, including pyridines, pyrimidines, and quinolines. The compound is also used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
146062-89-7 |
|---|---|
Produktname |
2-Bromo-4-fluoroaniline hydrobromide |
Molekularformel |
C6H6Br2FN |
Molekulargewicht |
270.92 g/mol |
IUPAC-Name |
2-bromo-4-fluoroaniline;hydrobromide |
InChI |
InChI=1S/C6H5BrFN.BrH/c7-5-3-4(8)1-2-6(5)9;/h1-3H,9H2;1H |
InChI-Schlüssel |
YJKLDPPBEIGNET-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)Br)N.Br |
Kanonische SMILES |
C1=CC(=C(C=C1F)Br)N.Br |
Synonyme |
2-BROMO-4-FLUOROANILINE HYDROBROMIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



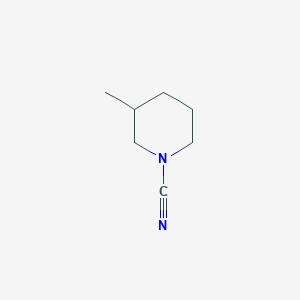
![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)
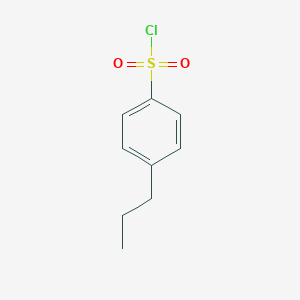
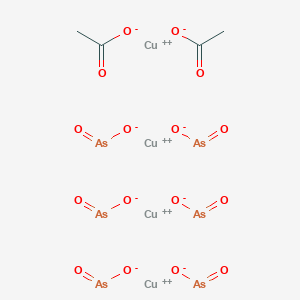
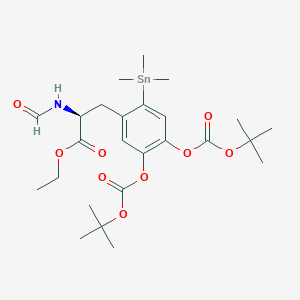
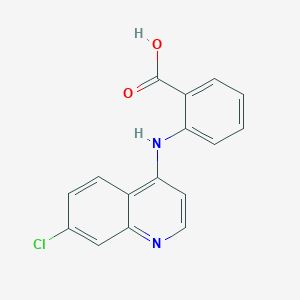
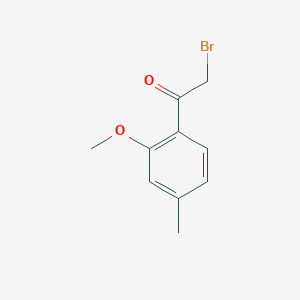
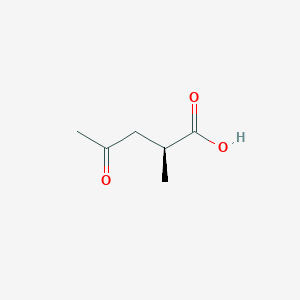
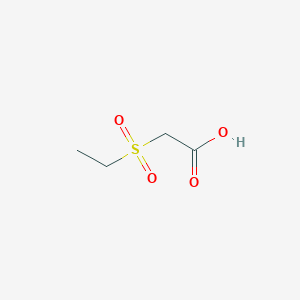
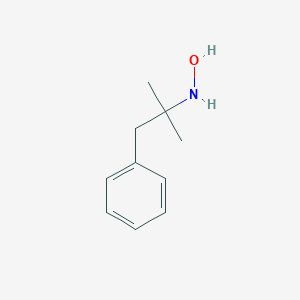
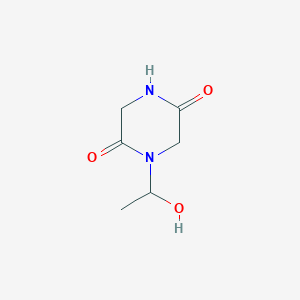
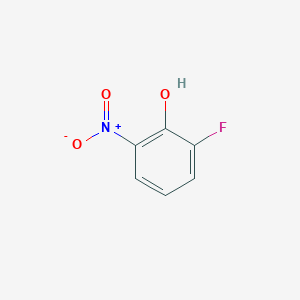
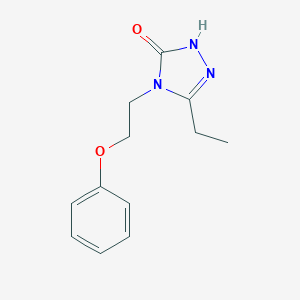
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)](/img/structure/B128865.png)